Product packaging for Hexadiline(Cat. No.:CAS No. 3626-67-3)

Hexadiline

Cat. No.: B131605
CAS No.: 3626-67-3
M. Wt: 275.5 g/mol
InChI Key: IVOHRXZUGYYJIZ-UHFFFAOYSA-N
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Description

Hexadiline is an organic compound with the molecular formula C19H33N and a molecular weight of 275.48 g/mol (free base) . It is described as a brown oil . The primary research application of this compound is as a key synthetic intermediate in the preparation of Perhexiline, a cardiovascular agent . This role makes it a valuable material for researchers working in pharmaceutical chemistry, particularly in the development, analysis, or synthesis of Perhexiline and related compounds. As an analog of Perhexiline, this compound HCl is also utilized as an analytical reference standard and an analog internal standard in chromatographic or mass spectrometric methods . This application is critical for ensuring analytical accuracy, method development, and quality control in laboratory settings. The compound is supplied with a comprehensive Certificate of Analysis (CoA), which verifies identity and purity through multiple techniques, including NMR and HPLC, to ensure it meets the high standards required for research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H33N B131605 Hexadiline CAS No. 3626-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-dicyclohexylethenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h15-18,20H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOHRXZUGYYJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=CC2CCCCN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863234
Record name 2-(2,2-Dicyclohexylethenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-67-3
Record name Hexadiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Dicyclohexylethenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXADILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5T8Q3G88U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Advanced Chemical Characterization of Hexadiline

Established and Novel Synthesis Pathways for Hexadiline

A thorough search for established and novel synthesis pathways specifically for this compound (IUPAC name: 2-(2,2-dicyclohexylethenyl)piperidine) did not yield any specific reaction protocols or detailed synthetic routes. While numerous methods exist for the synthesis of piperidine (B6355638) derivatives in general, no literature specifically describes the construction of the unique 2-(2,2-dicyclohexylethenyl) substituent attached to the piperidine ring.

Exploration of Reaction Mechanisms in this compound Synthesis

Consequently, without established synthesis pathways, the exploration of the reaction mechanisms involved in the formation of this compound is not possible. Understanding reaction mechanisms requires detailed knowledge of the reactants, reagents, and intermediates, none of which are described for this particular compound in the available literature.

Stereoselective Synthesis Methodologies for this compound Isomers

This compound possesses a chiral center at the C2 position of the piperidine ring and can also exhibit E/Z isomerism around the carbon-carbon double bond. However, no information on stereoselective synthesis methodologies to control the formation of specific isomers of this compound could be located. General principles of stereoselective synthesis exist but their application to this molecule is not documented.

Advanced Spectroscopic and Chromatographic Characterization Techniques for this compound Research

While this compound is mentioned as an internal standard in some analytical methods, detailed spectroscopic and chromatographic data for the compound itself are not provided in the accessible literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H NMR or ¹³C NMR data for this compound could be found. Structural elucidation using NMR requires the analysis of chemical shifts, coupling constants, and through-space correlations, none of which are available for this compound.

Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Similarly, high-resolution mass spectrometry data, which would provide the exact mass and fragmentation pattern of this compound, is not available in the public domain. This information is crucial for confirming the molecular formula and structure of the compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Although this compound has been used as an internal standard in liquid chromatography-mass spectrometry, there are no specific published chromatographic methods detailing its purification, purity assessment, or the separation of its potential stereoisomers. This includes a lack of information on suitable columns, mobile phases, and detection methods.

Purity and Impurity Profiling for Research Standards of this compound

The establishment of a research-grade standard for this compound necessitates a thorough purity and impurity profile. This process is critical to ensure the reliability and reproducibility of any subsequent scientific investigations. The profiling would involve the identification, quantification, and characterization of any impurities present in a synthesized batch of this compound.

Impurities can originate from various stages, including the synthesis, purification, and storage of the compound. Common types of impurities that could be anticipated in a synthesis of this compound include:

Starting materials and reagents: Unreacted precursors or residual reagents from the synthetic process.

Intermediates: Compounds formed during the synthesis that were not fully converted to the final product.

By-products: Unintended molecules formed through side reactions.

Degradation products: Impurities that form due to the instability of this compound under certain conditions.

A typical workflow for impurity profiling of a research standard of this compound would involve a combination of analytical techniques. High-performance liquid chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for separating and identifying impurities. Gas chromatography-mass spectrometry (GC-MS) could also be employed, depending on the volatility and thermal stability of the impurities. The development of a stability-indicating analytical method is crucial to ensure that all potential degradation products can be separated from the parent compound.

Table 1: Hypothetical Impurity Profile for a Research Standard of this compound

Impurity IDPotential SourceIdentification MethodAcceptance Criteria (for a >98% pure standard)
IMP-001Unreacted Starting MaterialLC-MS, NMR≤ 0.1%
IMP-002Synthetic By-productLC-MS, NMR≤ 0.15%
IMP-003Degradation ProductLC-MS, Forced Degradation Studies≤ 0.2%
Unknown-LC-MS≤ 0.1% for any single unknown
Total Impurities --≤ 2.0%

Stability Studies and Degradation Pathway Analysis of this compound

Understanding the stability of this compound is paramount for its proper handling, storage, and the interpretation of experimental results. Stability studies are designed to evaluate how the quality of the compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. These studies are typically conducted according to guidelines from the International Council for Harmonisation (ICH).

Forced degradation studies are a key component of this process, where the compound is intentionally exposed to stress conditions to accelerate its degradation. This helps in identifying the likely degradation products and establishing the degradation pathways. The conditions for forced degradation studies would include:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions to assess susceptibility to pH-dependent degradation.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

Thermal Stress: Exposure to high temperatures to determine thermal lability.

Photostability: Exposure to light sources to assess sensitivity to photodegradation.

The degradation products formed under these stress conditions would be analyzed using techniques like LC-MS to elucidate their structures. This information is then used to propose a degradation pathway for this compound.

Table 2: Illustrative Forced Degradation Study Design for this compound

Stress ConditionReagents and ConditionsPotential Degradation ProductsAnalytical Technique
Acid Hydrolysis0.1 M HCl, 60°C, 24hHydrolyzed piperidine ring or cleavage of the vinyl groupLC-MS, NMR
Base Hydrolysis0.1 M NaOH, 60°C, 24hIsomerization or other base-catalyzed reactionsLC-MS, NMR
Oxidation3% H₂O₂, RT, 24hN-oxides, epoxides, or other oxidation productsLC-MS, NMR
Thermal Degradation80°C, 48hIsomers, fragmentation productsGC-MS, LC-MS
PhotodegradationICH-compliant light exposurePhotoisomers, photocleavage productsLC-MS, UV-Vis

Analytical Methodologies and Bioanalytical Applications of Hexadiline

Development and Validation of High-Sensitivity Quantitative Assays for Hexadiline

The development and validation of high-sensitivity quantitative assays are fundamental to bioanalytical research, ensuring the reliability and accuracy of measured analyte concentrations. While specific methodologies focusing solely on the direct quantification of this compound as the primary analyte are not widely reported, the principles and techniques discussed below are broadly applicable to the development of such assays. However, the prominent role of this compound in existing literature is as an internal standard, aiding in the quantification of other compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely adopted in pharmaceutical and bioanalytical industries for its high sensitivity, selectivity, and robustness in quantifying small molecules, peptides, and proteins medkoo.comalfa-chemistry.comlookchem.comcymitquimica.com. This method combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis capability of tandem mass spectrometry cymitquimica.com. LC-MS/MS is extensively used for quantitative measurements of active drugs and their metabolites, generating critical pharmacokinetic (PK), pharmacodynamic (PD), toxicokinetic, and bioequivalence data.

In the context of this compound, its primary application within LC-MS/MS has been as an internal standard. For instance, in the quantitative determination of Perhexiline (B1211775) and its main hydroxylated metabolites (e.g., cis-hydroxyperhexiline) in human plasma, LC-MS methods have been developed where this compound served as the internal standard. The method typically involves protein precipitation, followed by dilution and direct injection into the LC-MS system. This approach demonstrates the high specificity of the detector, often eliminating the need for confirmatory detection methods, and offers excellent reproducibility, especially when stable labeled internal standards like this compound are employed cymitquimica.com.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is another cornerstone analytical technique used for the identification, separation, and quantification of components in complex mixtures. HPLC offers advantages such as versatility, sensitivity, and applicability to a wide range of organic compounds, including non-volatile or thermally unstable molecules. Advanced detection methods, such as fluorescence detection, are often coupled with HPLC to enhance sensitivity and selectivity.

Similar to LC-MS/MS, this compound's role in HPLC applications is predominantly as an internal standard. Early methods for quantifying Perhexiline and its metabolites in plasma often utilized HPLC with fluorescence detection, and these methods were later compared with LC-MS methods that also employed this compound as an internal standard. The correlation between these HPLC-fluorescence and LC-MS methods was reported to be close to 1 for both compounds, indicating the reliability of this compound as an internal standard across different platforms.

Capillary Electrophoresis and Capillary Electrochromatography Applications

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are micro-scale separation techniques known for their high separation efficiency, rapid analysis times, and minimal sample consumption. CE separates molecules based on their charge, size, hydrophobicity, and stereospecificity within a narrow capillary tube under an electric field. CEC is a hybrid technique combining aspects of HPLC and CE, where the mobile phase is driven by electro-osmosis through a chromatographic bed. These techniques find applications in pharmaceutical analysis, proteomics, and biotechnology for the separation and identification of drug compounds, metabolites, peptides, and proteins.

Despite the broad applicability of CE and CEC in bioanalytical settings, specific documented applications focusing on this compound as an analyte or an internal standard within these methodologies are not widely reported in the current literature. The primary analytical focus for this compound remains its established role in chromatographic techniques, particularly LC-MS/MS and HPLC.

This compound as an Internal Standard in Bioanalytical Research

This compound's most significant contribution to bioanalytical research lies in its widespread use as an internal standard (IS). An internal standard is a compound added to samples at a known concentration to account for variations during sample preparation, chromatographic separation, and detection, thereby improving the accuracy and precision of quantitative assays.

Application in Perhexiline and Metabolite Quantification Studies

This compound has been consistently employed as an internal standard in the quantification of Perhexiline and its hydroxylated metabolites, such as cis-hydroxyperhexiline, in human plasma. Perhexiline is an antianginal agent with a narrow therapeutic index and saturable metabolism, necessitating careful concentration monitoring in patients.

In various LC-MS and LC-MS/MS assays developed for Perhexiline and its metabolites, this compound (often as this compound HCl) is added to plasma samples before extraction and analysis. This ensures that any losses or variations during the analytical process are compensated for, leading to more reliable quantitative results.

Table 1: Representative Quantitative Assay Parameters for Perhexiline and cis-Hydroxyperhexiline using this compound as Internal Standard

AnalyteLower Limit of Quantification (LLOQ)Measuring Range (mg/L)Intra-assay CV (%)
Perhexiline0.005 mg/L0.05 – 3.0≤5%
cis-Hydroxyperhexiline0.015 mg/L0.2 – 6.0≤5%

Note: Data extracted from studies utilizing this compound as an internal standard for Perhexiline and its metabolites.

In a study, this compound was used as an internal standard, and the intra-assay coefficients of variation were reported to be ≤5% for both Perhexiline and cis-hydroxyperhexiline over the target concentration range in patients. The lower limits of quantification were 0.005 mg/L for Perhexiline and 0.015 mg/L for cis-hydroxyperhexiline, with measuring ranges of 0.05 to 3.0 mg/L and 0.2 to 6.0 mg/L, respectively.

Method Validation Parameters: Accuracy, Precision, Selectivity, and Matrix Effects

The validation of bioanalytical methods, including those employing this compound as an internal standard, is crucial to demonstrate their suitability for their intended purpose. Key validation parameters include accuracy, precision, selectivity, and the assessment of matrix effects.

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true concentration, while precision describes the reproducibility of measurements. When this compound is used as an internal standard, the intra-assay coefficients of variation for Perhexiline and cis-hydroxyperhexiline have been reported to be ≤5%. For method validation, the mean accuracy at each concentration level should generally be within ±15% deviation of the theoretical concentration, except at the LLOQ, where it can be within ±20%. Precision (coefficient of variation, %CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.

Selectivity: Selectivity is the ability of an analytical method to differentiate and measure the analyte in the presence of potential interfering substances in the biological matrix. This is evaluated by analyzing blank samples from multiple individual sources to ensure no significant interference at the retention times of the analyte and the internal standard. For chromatographic methods, interfering signals should typically be ≤20% of the analyte LLOQ response and ≤5% of the internal standard response.

Matrix Effects: Matrix effect refers to the alteration of the analyte response due to co-eluting components from the biological matrix medkoo.com. This is particularly critical in mass spectrometric methods medkoo.com. When this compound is used as an internal standard, matrix effects are investigated to ensure that the precision, selectivity, and sensitivity of the assay are not compromised. Evaluation often involves analyzing replicates of low and high quality control samples prepared using matrix from multiple different sources. The accuracy for each individual matrix source should be within ±15% of the nominal concentration, and the precision should not exceed 15%. Dilution of samples can sometimes improve performance by reducing matrix effects medkoo.com.

The consistent performance of this compound as an internal standard in validated bioanalytical methods underscores its importance in achieving reliable quantification of drugs like Perhexiline in clinical and research settings.

Pharmacological Investigations and Mechanistic Elucidation of Hexadiline

In Vivo Pharmacological Studies of Hexadiline

Other Systemic Pharmacodynamic Effects in Animal Models

This compound functions as a vasodilator by inducing relaxation of smooth muscles within blood vessel walls nih.gov. This action leads to a reduction in blood pressure and an improvement in blood flow, particularly to the heart muscle nih.gov. In a broader context of pharmacological investigations, animal models are crucial for understanding systemic effects of compounds plos.orgnih.govnih.govmdpi.comjameslindlibrary.org. However, specific detailed research findings regarding other systemic pharmacodynamic effects of this compound in animal models beyond its direct vasodilatory action are not extensively documented in the readily available literature. Its primary therapeutic indication is in the management of angina pectoris, where its ability to enhance myocardial blood flow contributes to symptom alleviation nih.gov.

Molecular Mechanisms of Action of this compound

The mechanistic elucidation of this compound's action centers on its ability to modulate cellular calcium dynamics.

Identification of Primary Molecular Targets and Binding Sites

This compound's mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells nih.gov. This suggests that its primary molecular targets are voltage-gated calcium channels, particularly L-type calcium channels, which are integral to the excitation-contraction coupling in vascular smooth muscle cells and the myocardium nih.govpatsnap.come-jcpp.orgcvpharmacology.com. By blocking these channels, this compound prevents the entry of extracellular calcium into the cells, a critical step for muscle contraction patsnap.comcvpharmacology.com.

Downstream Cellular and Physiological Effects Mediated by this compound

The inhibition of calcium ion influx into vascular smooth muscle cells by this compound leads to the relaxation of these cells, resulting in vasodilation nih.govpatsnap.com. This vasodilation subsequently reduces systemic vascular resistance, which in turn lowers arterial blood pressure patsnap.comcvpharmacology.com. Physiologically, these effects translate to improved blood flow to the heart muscle and a reduced workload on the heart, making this compound effective in alleviating symptoms associated with conditions such as angina pectoris nih.gov.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to establish the correlation between the chemical structure of a molecule and its biological activity nih.gov. This analysis is fundamental in medicinal chemistry for identifying the specific chemical groups responsible for a compound's therapeutic effects and for guiding the design of new molecules with enhanced activity or improved properties nih.govmdpi.comjameslindlibrary.orgpatsnap.com. While the general principles of SAR are well-established and applied across drug discovery jameslindlibrary.org, specific detailed Structure-Activity Relationship studies for this compound analogues were not identified in the current literature. Such studies would typically involve synthesizing and testing various structural modifications of this compound to understand how changes in its chemical architecture impact its vasodilatory potency and calcium channel inhibitory activity.

Preclinical Research and Development of Hexadiline

Preclinical Safety Pharmacology Studies

Cardiovascular Safety Assessment

Detailed preclinical cardiovascular safety assessment data specifically pertaining to Hexadiline were not found in the consulted sources. General preclinical cardiovascular safety evaluations for drug candidates typically involve assessing effects on cardiac structure and function, including changes in heart rate, blood pressure, cardiac contractility, and electrocardiographic parameters in laboratory animals researchgate.netresearchgate.net. In vitro tests on isolated cardiac tissues may also be conducted to determine effects on cardiac action potential duration researchgate.net.

Central Nervous System Safety Assessment

Specific preclinical safety assessment data for this compound concerning the central nervous system were not available in the consulted literature. Preclinical CNS safety evaluations generally involve assessing a compound's potential effects on neurobehavioral functions and identifying any off-target activity within the central nervous system harvard.edu. Studies may utilize various animal models to evaluate CNS uptake and potential neurotoxicity scribd.comstudylib.net.

Respiratory System Safety Assessment

Information detailing the preclinical safety assessment of this compound on the respiratory system was not identified in the conducted searches. Preclinical respiratory safety assessments, particularly for compounds intended for systemic use or with potential for inhalation exposure, typically evaluate effects on lung function, tissue morphology, and potential for inducing respiratory distress or inflammation.

Translational Research from Preclinical Findings to Human Relevance

Specific findings detailing the translational research from preclinical studies of this compound to its relevance in humans were not found in the available sources. Translational research in drug development aims to bridge the gap between basic scientific discoveries and clinical applications, utilizing preclinical data to predict human outcomes and inform clinical trial design ontosight.ai. This process involves evaluating the translatability of efficacy and safety signals observed in animal models to the human physiological context ontosight.ai.

Clinical Research and Therapeutic Applications of Hexadiline

Clinical Trial Design and Methodologies for Hexadiline

Clinical trial design provides the framework for evaluating an investigational drug in humans. The methodology employed at each phase is tailored to the stage of drug development and the information sought.

Phase II Trial Design for Efficacy and Safety Signal Detection

Phase II studies aim to determine the effectiveness of an experimental drug for a particular disease or condition. uc.edu These trials typically involve a larger group of volunteers than Phase I, ranging from approximately 100 to 300 participants. uc.edu A secondary objective of Phase II is to ascertain the therapeutic dose level and dosing frequency. uc.edu Most Phase II studies are randomized, where subjects are assigned by chance to receive either the experimental drug, a standard treatment, or a placebo. uc.edu This phase can last from several months to two years. uc.edu While a search result mentions this compound Hydrochloride in the context of clinical trial information and a Phase 2 trial (NCT02862600) that was terminated in 2017, specific design details for this trial are not provided in the snippets. Another search result discusses a prospective multicenter Phase II trial for a different agent (ADH-1) in combination with melphalan, illustrating a typical open-label, single-arm design for this phase. nih.gov

Phase III Trial Design for Definitive Efficacy and Comparative Effectiveness

Phase III trials are designed to confirm the findings of Phase II studies on a larger patient population and to evaluate the drug's effectiveness against a standard treatment or placebo. These trials are crucial for gathering comprehensive data on efficacy and safety in a diverse population that represents the intended patient group. A positive outcome in Phase III is typically required for regulatory approval. While the search results indicate this compound has been studied in clinical trials, detailed Phase III trial designs specifically for this compound are not present in the provided snippets. However, the general principles of Phase III design involve robust methodologies to provide definitive evidence of a drug's benefit.

Post-Marketing Surveillance (Phase IV) Methodologies

Post-marketing surveillance (PMS), also known as Phase IV, involves monitoring a pharmaceutical product after it has been approved and released onto the market. fgk-cro.comjeyflex.com This phase is crucial for ensuring the continued safety, efficacy, and performance of the product in a wider population with a variety of medical conditions. fgk-cro.comjeyflex.com The main goal of PMS is to identify and evaluate any adverse effects or safety concerns that may not have been apparent during pre-market clinical trials. fgk-cro.com Methods for PMS include spontaneous reporting by healthcare professionals and consumers, registry studies collecting data from patients over time, observational studies in real-world settings, and analysis of electronic health records. fgk-cro.com Regulatory agencies often require PMS as part of the approval process, necessitating regular reports on the product's safety and efficacy. fgk-cro.com PMS helps detect rare or long-term adverse effects and ensures that the benefits continue to outweigh the risks. fgk-cro.comjeyflex.com

Patient Population Selection and Stratification in this compound Clinical Trials

Selecting the appropriate patient population is a critical aspect of clinical trial design to ensure that the study results are relevant and generalizable. Patient population selection begins with defining the target population to whom the findings are meant to apply. nih.gov For a specific trial, a sample of this population is then selected for study. nih.gov Inclusion and exclusion criteria are established to define the characteristics that participants must meet to be eligible for the trial. These criteria are driven by the study objectives and any sampling strategy. nih.gov Patient stratification involves dividing the study population into subgroups based on specific characteristics that may influence the outcome, such as disease severity, age, or genetic factors. This helps ensure that treatment groups are balanced with respect to these factors. While the search results mention patient population selection in the context of clinical trials generally nih.govonestudyteam.comfda.gov, specific details on patient population selection and stratification methodologies used in this compound clinical trials are not provided. However, one search result mentions the importance of patient diversity metrics in clinical trials and how sponsors are increasingly seeking sites with experience recruiting diverse participants. onestudyteam.com

Randomization and Blinding Techniques in Clinical Studies

Randomization and blinding are fundamental techniques used in clinical trials to minimize bias and ensure the credibility of the study results. gxp-training.com Randomization is the process of assigning subjects to different treatment groups randomly, by chance. uc.edugxp-training.com This helps to achieve an equal distribution of known and unknown risk factors among the groups at the start of the trial, thereby reducing confounding. nih.govnih.gov Blinding, also known as masking, is the process of concealing the assigned intervention from one or more parties involved in the trial, such as the participants, healthcare providers, or researchers. gxp-training.comnih.govresearchgate.netijfs.ir Blinding prevents knowledge of the treatment assignment from influencing patient responses, co-interventions, or outcome assessments, thus reducing bias. nih.govresearchgate.netijfs.irrethinkingclinicaltrials.org

Different levels of blinding can be employed. In a single-blind trial, typically the participant is unaware of the treatment they are receiving. uc.eduresearchgate.netijfs.ir In a double-blind trial, neither the participant nor the healthcare providers and assessors involved in the trial are aware of the treatment assignment. uc.eduresearchgate.netijfs.ir Triple-blind trials may involve the statisticians also being unaware of the treatment assignments. rethinkingclinicaltrials.org The optimal approach is generally a double-blind trial to minimize bias from both participants and investigators. ijfs.ir While the search results discuss randomization and blinding in the context of clinical research gxp-training.comnih.govresearchgate.netijfs.irrethinkingclinicaltrials.org, specific details on the randomization and blinding techniques used in this compound clinical studies are not explicitly detailed in the provided snippets. However, one search result mentions the crossover nature of a trial design involving perhexiline (B1211775) maleate (B1232345) and this compound HCl, which is a design that often incorporates randomization and blinding. sci-hub.se

Clinical Efficacy Endpoints and Outcome Measurement for this compound

This compound is described as a vasodilator primarily used in the management of angina pectoris. ontosight.ai Its proposed mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to relaxation and vasodilation, which is thought to improve blood flow to the heart muscle and alleviate angina symptoms. ontosight.ai While its use is aimed at improving symptoms and quality of life for patients with angina, and its vasodilatory effects may potentially benefit other cardiovascular conditions, the specific clinical trial data detailing the endpoints and how outcomes were measured for this compound were not found in the search results. ontosight.ai

Clinical efficacy endpoints in general clinical trials are specific variables or outcomes assessed to objectively measure whether the trial's goals are met. These can be objective, such as survival or clinical events, or subjective, like symptom scores or quality of life measurements. ontosight.ai Outcome measures are the tools or instruments used to assess a patient's health status and are used to define efficacy endpoints. chemicalbook.com However, the application of these general principles to specific this compound clinical trials, including the defined primary and secondary endpoints and the methods for their analysis, could not be determined from the available information.

Clinical Safety Monitoring and Adverse Drug Reaction Mechanisms

Detailed information specifically on the clinical safety monitoring protocols and adverse drug reaction (ADR) mechanisms associated with this compound is limited in the conducted searches.

This compound is generally considered to be well-tolerated, with common side effects potentially including headache, dizziness, and nausea. ontosight.ai More severe side effects are reported as rare but can include hypotension. ontosight.ai While these adverse effects have been noted, comprehensive data on systematic safety monitoring in clinical settings or detailed mechanisms underlying these reactions specific to this compound were not found.

Adverse drug reactions can arise through various mechanisms, including predictable pharmacological effects, immune-mediated hypersensitivity reactions, or unpredictable idiosyncratic reactions. mayoclinic.orgata-journal.orgahajournals.orggoogle.com Immune-mediated reactions can involve different types of immune responses, such as IgE-mediated reactions or T cell-mediated reactions. mayoclinic.orgahajournals.orggoogle.com Idiosyncratic reactions are not predictable from the drug's pharmacological actions and can be influenced by factors like genetic variations in drug metabolism. mayoclinic.orgata-journal.org However, the specific classification and underlying mechanisms of the adverse effects observed with this compound are not detailed in the search results.

Clinical safety monitoring in trials involves the systematic collection and evaluation of adverse events to ensure participant safety and assess the safety profile of an investigational product. researchgate.netresearchgate.net This includes monitoring clinical signs and symptoms and laboratory studies. researchgate.netncats.io The intensity of monitoring can vary depending on the trial phase and the safety profile of the drug. researchgate.netncats.io

Detection and Reporting of Adverse Events in Clinical Settings

The detection and reporting of adverse events (AEs) in clinical settings are crucial for drug safety surveillance. An AE is defined as any untoward medical occurrence in a patient administered a pharmaceutical product, regardless of a causal relationship. cms.govarchive.orgsci-hub.se Adverse drug reactions (ADRs) are noxious and unintended responses to a medicinal product where a causal relationship is suspected. archive.orgsci-hub.se

In clinical trials, investigators are responsible for documenting all reported or observed AEs. nih.gov Serious adverse events (SAEs), which are those that result in death, are life-threatening, require hospitalization, result in significant disability, or are otherwise considered medically significant, require expedited reporting to regulatory authorities and ethics committees. archive.orgsci-hub.se The process for detecting and reporting AEs should be established in collaboration with the sponsor and ethics committees, with training provided to personnel on identifying and reporting events. researchgate.net Reporting systems, often electronic, are used to submit AE data. nih.gov

While these are general principles for adverse event detection and reporting in clinical research, specific protocols and findings related to the detection and reporting of events during this compound's investigation were not found.

Analysis of Suspected Unexpected Adverse Events (SUAEs)

Suspected Unexpected Adverse Events (SUAEs), also referred to as Suspected Unexpected Serious Adverse Reactions (SUSARs), are adverse reactions that are both serious and whose nature or severity is not consistent with the available product information, such as the investigator's brochure for an investigational product. archive.orgsci-hub.se

The analysis of SUAEs is a critical part of safety monitoring in clinical trials. When a serious adverse event occurs, it is assessed for expectedness and causality in relation to the investigational product. archive.orgsci-hub.se If the event is considered both serious and unexpected, it is classified as a SUAE/SUSAR and requires expedited reporting. archive.orgsci-hub.se The analysis involves evaluating the significance of the event in light of previous reports and determining if changes to the research protocol, informed consent form, or other corrective actions are necessary. sci-hub.se

Information specifically detailing the analysis of SUAEs encountered during any clinical investigation of this compound was not found in the conducted searches.

Pharmacovigilance Strategies for Long-Term this compound Use

Pharmacovigilance is the science and activities related to the detection, assessment, understanding, and prevention of adverse effects or any other medicine-related problem. It is an essential process that continues after a medicine has been approved and is used in a larger, more diverse patient population over longer periods than in clinical trials.

Key pharmacovigilance strategies include spontaneous reporting of suspected adverse reactions by healthcare professionals and patients, signal detection from aggregated safety data, and ongoing risk assessment. Regulatory authorities and marketing authorization holders are required to operate pharmacovigilance systems to monitor the safety of medicines throughout their lifecycle. For long-term drug use, pharmacovigilance is particularly important for identifying rare adverse reactions that may only emerge with extended exposure in a large population. Risk minimization measures may be implemented based on pharmacovigilance findings.

Future Directions and Emerging Research Opportunities for Hexadiline

Development of Novel Hexadiline Derivatives and Prodrugs

The exploration of novel derivatives and prodrugs is a common strategy in pharmaceutical research to enhance the properties of existing compounds. While direct research on this compound derivatives for therapeutic purposes is not detailed in the search results, the synthesis and investigation of derivatives are standard approaches to potentially improve efficacy, specificity, or pharmacokinetic profiles nih.govnih.gov. Prodrug strategies, which involve chemically modifying a compound to improve its delivery or activation in the body, are also a significant area of research aimed at controlling or extending drug release and improving physicochemical properties google.comgoogle.comnih.gov. Given that this compound has been used as an internal standard in the analysis of perhexiline (B1211775) and its metabolites, it is plausible that structural modifications could be explored to yield compounds with altered biological activity or improved characteristics for specific applications. Research into novel hexahydroindazole derivatives, for instance, has demonstrated the potential for synthesizing compounds with inhibitory effects on enzymes like monoamine oxidase, highlighting the broader field of derivative synthesis for biological targets nih.gov. Similarly, the development of oral prodrugs has been explored to improve drug delivery and release google.comgoogle.com.

Integration of Multi-Omics Approaches in this compound Research (Genomics, Proteomics, Metabolomics)

Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other biological layers, are increasingly being used to gain a comprehensive understanding of biological systems and disease mechanisms genexplain.comnih.govfrontlinegenomics.commdpi.comamazon.com. This integrated view can help identify key molecular drivers of conditions and understand how changes at one biological level can affect others genexplain.comnih.gov. While there is no specific information on the application of multi-omics to this compound research in the provided results, this methodology could potentially be applied to investigate any subtle biological interactions or pathways that this compound or its potential derivatives might influence. For example, if this compound were to be investigated for a new therapeutic indication, multi-omics could help elucidate its mechanism of action or identify biomarkers of response. Multi-omics integration can involve combining data from different sources to identify significant molecular differences and understand complex interplay in health and disease nih.govmdpi.com.

Advanced Drug Delivery Systems for Targeted this compound Action

Advanced drug delivery systems (DDS) are designed to deliver therapeutic agents more efficiently and specifically to target sites, thereby maximizing efficacy and minimizing off-target effects nih.govjetir.orgopenaccessjournals.comnih.govijpsjournal.com. These systems utilize various carriers such as nanoparticles, liposomes, and polymers nih.govopenaccessjournals.comnih.govijpsjournal.com. Targeted DDS aim to increase drug concentration at the intended site, which can lead to reduced dosage requirements and fewer side effects compared to conventional methods nih.govjetir.orgopenaccessjournals.comijpsjournal.com. Although no specific advanced DDS for this compound are mentioned, the principles of targeted delivery could be applied if this compound or its derivatives were found to have therapeutic potential requiring localized action. Research in this area focuses on improving drug targeting, controlled release, and bioavailability openaccessjournals.comijpsjournal.com.

Repurposing of this compound for New Therapeutic Indications

Drug repurposing, the strategy of finding new uses for existing or previously investigated drugs, offers a potentially faster and less costly path to developing new treatments nih.govbiointerfaceresearch.comfrontiersin.orgdrugpatentwatch.combusinesswire.com. This approach leverages existing knowledge about a compound's safety profile and initial pharmacological properties nih.govdrugpatentwatch.com. While the primary documented use of this compound in the search results is as an analytical standard, its chemical structure could potentially be explored for activity in other biological pathways or conditions through high-throughput screening or in silico methods. Drug repurposing has been successful in various therapeutic areas, including rare diseases, oncology, and infectious diseases frontiersin.orgbusinesswire.com. This strategy can significantly reduce development timelines and costs compared to traditional drug discovery frontiersin.orgdrugpatentwatch.combusinesswire.com.

Conclusion

Identification of Remaining Research Gaps and Unanswered Questions

Based on the available academic literature, significant research gaps exist regarding Hexadiline itself. There is a notable lack of detailed studies investigating its:

Pharmacological Properties: The specific mechanisms of action, potential therapeutic targets, or any intrinsic biological activities of this compound have not been clearly elucidated in the readily accessible research. While it appears in the context of studies on perhexiline (B1211775), which has known pharmacological effects, this compound's own pharmacological profile remains largely unexplored.

Metabolism and Pharmacokinetics: While this compound is used in pharmacokinetic studies of other drugs as a standard, its own metabolic fate, absorption, distribution, and excretion in biological systems have not been detailed in the surveyed literature.

Synthesis and Chemical Properties: Although its chemical structure is known, detailed academic research on novel synthesis routes, specific reactivity, or comprehensive physical and chemical properties of this compound is not widely available.

Toxicity Profile: Information regarding the toxicity and safety profile of this compound from dedicated academic research studies is not readily apparent in the search results, which is crucial for any potential future applications.

These gaps indicate that current academic knowledge about this compound is primarily limited to its utility as an analytical tool, leaving its fundamental chemical and biological characteristics largely unaddressed in the public domain of scientific research.

Long-Term Perspectives and Impact of this compound Research on Pharmaceutical Science

Given the current state of research, the long-term perspectives and impact of this compound research on pharmaceutical science appear to be primarily linked to its role in analytical methodologies. Its continued use as a reliable internal standard can support ongoing and future pharmacokinetic and drug metabolism studies for related compounds. This indirect contribution is valuable for the development and understanding of other pharmaceutical agents.

Should future research uncover intrinsic biological activities or unique chemical properties of this compound, its impact could broaden. For example, if this compound were found to possess a novel mechanism of action or a favorable property, it could potentially serve as a starting point for the development of new therapeutic agents. However, without dedicated research into these areas, such possibilities remain speculative.

Currently, the main impact of research involving this compound lies in facilitating accurate and sensitive bioanalytical methods. This enables researchers to better quantify drug levels and their metabolites in biological samples, which is a critical component of drug discovery, development, and therapeutic drug monitoring for other compounds like perhexiline. researchgate.netresearchgate.net The data generated using methods employing this compound as a standard contribute to a better understanding of the pharmacokinetics of these related drugs, potentially influencing dosage strategies and therapeutic outcomes for those agents. researchgate.netresearchgate.netresearchgate.net

Q & A

Q. Table 1: Essential Analytical Techniques for this compound Characterization

TechniquePurposeExample ParametersReference
NMR Structural elucidation400 MHz, CDCl₃ solvent
HPLC Purity assessmentC18 column, gradient elution
XRD Crystallinity validationCu-Kα radiation, 2θ range

Basic Research Question: What experimental designs are appropriate for evaluating this compound’s pharmacological properties in vitro?

Methodological Answer:

  • Assay Selection : Use cell-based assays (e.g., IC₅₀ for cytotoxicity) with validated cell lines (e.g., HEK-293, HepG2). Include positive/negative controls and dose-response curves .
  • Replicability : Perform triplicate experiments with independent replicates. Report statistical significance (p < 0.05) using ANOVA or t-tests .
  • Ethical Compliance : For animal-derived cell lines, cite ethical approval protocols per institutional guidelines .

Advanced Research Question: How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Hypothesis Testing : Design orthogonal experiments (e.g., siRNA knockdown + proteomics) to validate target engagement. Compare results across multiple models (e.g., in vitro vs. ex vivo) .
  • Error Analysis : Quantify variability sources (e.g., batch effects, instrument calibration) using coefficient of variation (CV) metrics .
  • Meta-Analysis : Systematically review existing studies, highlighting methodological disparities (e.g., dosing regimens, assay endpoints) .

Advanced Research Question: What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina with force-field optimization. Validate predictions via mutagenesis studies or SPR binding assays .
  • MD Simulations : Run ≥100 ns trajectories in explicit solvent models (e.g., TIP3P) to assess conformational stability .
  • Data Sharing : Deposit simulation trajectories in public repositories (e.g., Zenodo) with DOI linking .

Advanced Research Question: How should researchers address ethical and regulatory challenges in this compound-related human studies?

Methodological Answer:

  • IRB Compliance : Submit detailed protocols for participant consent, risk-benefit analysis, and data anonymization .
  • Toxicity Screening : Preclinical studies must follow OECD guidelines (e.g., acute toxicity in rodent models) before Phase I trials .
  • Conflict Management : Disclose funding sources and potential biases in publications .

Advanced Research Question: What interdisciplinary approaches enhance this compound’s translational research potential?

Methodological Answer:

  • Collaborative Frameworks : Integrate medicinal chemistry (structure-activity relationships), pharmacokinetics (ADME profiling), and clinical data (biomarker validation) .
  • Team Roles : Assign tasks by expertise: synthetic chemists (analog design), biologists (target validation), and statisticians (power analysis) .
  • Funding Proposals : Align objectives with grant criteria (e.g., NIH R01 milestones) to secure resources .

Key Takeaways

  • Basic Research : Focus on reproducibility, standardized protocols, and foundational characterization.
  • Advanced Research : Prioritize hypothesis-driven contradiction resolution, computational validation, and ethical rigor.
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) across all stages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.